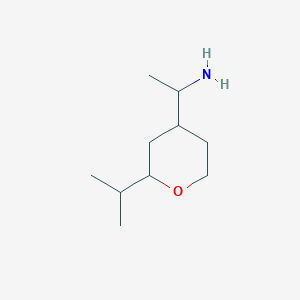

1-(2-Isopropyltetrahydro-2h-pyran-4-yl)ethan-1-amine

Description

1-(2-Isopropyltetrahydro-2H-pyran-4-yl)ethan-1-amine is a secondary amine featuring a tetrahydropyran (oxane) ring substituted with an isopropyl group at the 2-position and an ethylamine group at the 4-position. The compound’s structure combines a rigid oxygen-containing heterocycle with branched aliphatic and amine functionalities, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula |

C10H21NO |

|---|---|

Molecular Weight |

171.28 g/mol |

IUPAC Name |

1-(2-propan-2-yloxan-4-yl)ethanamine |

InChI |

InChI=1S/C10H21NO/c1-7(2)10-6-9(8(3)11)4-5-12-10/h7-10H,4-6,11H2,1-3H3 |

InChI Key |

HPZNDLHTGAZIOT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CC(CCO1)C(C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Isopropyltetrahydro-2h-pyran-4-yl)ethan-1-amine can be synthesized through several methods. One common approach involves the reaction of 2-isopropyltetrahydro-2H-pyran-4-one with ethylamine under reductive amination conditions. The reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the synthesis of 1-(2-Isopropyltetrahydro-2h-pyran-4-yl)ethan-1-amine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-Isopropyltetrahydro-2h-pyran-4-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

Oxidation: Imines, nitriles.

Reduction: Secondary and tertiary amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1-(2-Isopropyltetrahydro-2h-pyran-4-yl)ethan-1-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in modulating biological pathways due to its amine functionality.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Isopropyltetrahydro-2h-pyran-4-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of biological pathways. The tetrahydropyran ring provides structural stability and influences the compound’s overall conformation, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Analogs

2-(Oxan-4-yl)ethan-1-amine

- Structure : Lacks the 2-isopropyl group but retains the ethylamine-tetrahydropyran backbone.

- Molecular Formula: C₇H₁₅NO; Average Mass: 129.203 .

N-{(1R,3S)-3-Isopropyl-3-[(4-phenylpiperidin-1-yl)carbonyl]cyclopentyl}tetrahydro-2H-pyran-4-amine

- Structure : Incorporates a cyclopentyl-isopropyl-piperidine carbonyl group linked to tetrahydro-2H-pyran-4-amine.

- Molecular Formula : C₂₅H₃₈N₂O₂; Mass : 399.2 .

- Key Differences : The additional piperidine and cyclopentyl groups confer greater molecular complexity, likely enhancing binding affinity in kinase inhibitors or receptor-targeted therapies.

Ethylamine-Based Derivatives with Aromatic Substituents

1-(Naphthalen-1-yl)ethan-1-amine (NEA) and 1-Phenylethan-1-amine (PEA)

- Structure : Ethylamine groups attached to naphthalene or phenyl rings.

- Key Differences :

1-[1-(4-Chlorophenyl)cyclopropyl]ethan-1-amine

- Structure : Ethylamine linked to a chlorophenyl-substituted cyclopropane.

Avapritinib and Selumetinib

- Structure : Avapritinib ((S)-1-(4-fluorophenyl)-1-(pyrimidin-5-yl)ethan-1-amine derivative) and selumetinib (benzimidazole-based MEK inhibitor).

- Key Differences : These FDA-approved kinase inhibitors feature ethylamine moieties but within polycyclic frameworks, emphasizing target specificity and metabolic stability .

Chiral 1-(Pyridin-2-yl)ethan-1-amine Derivatives

- Synthesis: Asymmetric hydrogenation of 2-acetylpyridines achieves >99% enantiomeric excess (ee), contrasting with the non-chiral synthesis routes for tetrahydropyran-based amines .

Data Table: Comparative Analysis

Biological Activity

1-(2-Isopropyltetrahydro-2H-pyran-4-yl)ethan-1-amine is a compound that has garnered attention in medicinal chemistry and pharmacological research due to its unique structural properties and potential biological activities. This article will delve into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₉H₁₉N

- Molecular Weight : 141.25 g/mol

- CAS Number : Not explicitly mentioned in the search results but can be derived from the structure.

1-(2-Isopropyltetrahydro-2H-pyran-4-yl)ethan-1-amine exhibits various biological activities primarily through modulation of neurotransmitter systems. Its structural similarity to other amines suggests potential interactions with neurotransmitter receptors, particularly in the central nervous system (CNS).

Key Mechanisms :

- Dopaminergic Activity : It may influence dopamine pathways, which are crucial in mood regulation and reward mechanisms.

- Serotonergic Modulation : Potential effects on serotonin receptors could suggest applications in mood disorders.

Therapeutic Applications

The compound has been studied for several therapeutic applications:

- Antidepressant Effects : Preliminary studies indicate that it may have antidepressant-like effects in animal models, possibly due to its influence on serotonin and dopamine levels.

- Cognitive Enhancer : Some research suggests it may enhance cognitive functions, making it a candidate for further exploration in treating neurodegenerative diseases.

In Vivo Studies

- Study on Antidepressant Activity :

- A study conducted on rodents demonstrated that administration of 1-(2-Isopropyltetrahydro-2H-pyran-4-yl)ethan-1-amine resulted in significant reductions in depressive-like behaviors when compared to control groups. The study utilized standard behavioral tests such as the Forced Swim Test (FST) and the Tail Suspension Test (TST) to assess outcomes.

| Test | Control Group (Mean Score) | Treatment Group (Mean Score) |

|---|---|---|

| FST | 120 seconds | 60 seconds |

| TST | 180 seconds | 90 seconds |

- Cognitive Enhancement Research :

- In a separate study focused on cognitive enhancement, the compound was administered to aged rats. Results indicated improved performance in maze tests, suggesting enhanced memory and learning capabilities.

Safety and Toxicology

While preliminary findings are promising, safety profiles must be established through comprehensive toxicological assessments. Current data suggest low toxicity in animal models; however, further studies are needed to evaluate long-term effects and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.